2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-5-2-1-4-14(15)12-18(22)20-13-16(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXAPUWRJQYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide, with the CAS number 1208684-87-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and chlorophenyl groups may influence its binding affinity and specificity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against a range of bacterial strains.
- Anticancer Properties : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation. Specific studies have shown its effects on various cancer cell lines, suggesting a potential role in cancer therapeutics.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further development .
Anticancer Activity
A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at concentrations achievable in therapeutic settings .
Anti-inflammatory Effects
Research focusing on the anti-inflammatory potential revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This effect was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Based Classification
The target compound’s uniqueness lies in its trifunctional design. Key analogs are categorized by shared substituents:
Table 1: Substituent Comparison
*Analog 4n contains a 2-chlorobenzylidene group instead of 2-chlorophenyl.
Physical Properties
- Melting Points: Morpholinoethyl analogs exhibit melting points between 177°C (4n ) and 260°C (4l ). Furan-containing analogs like 3d melt at 212–216°C.
- Solubility: Morpholinoethyl groups enhance solubility in polar solvents (e.g., ethanol, ethyl acetate), as seen in compounds 4m–4o .
Table 2: Activity Comparison
Key Differentiators of the Target Compound
Unique Trifunctional Design: Combines 2-chlorophenyl, morpholinoethyl, and furan groups, unlike analogs that typically feature only two of these moieties.
Potential Synergistic Effects: The furan group may augment antimicrobial/cytotoxic activity, while the morpholinoethyl group could improve CNS penetration.
Synthetic Flexibility : The absence of a thiazolidinedione or thiadiazole ring (cf. ) may simplify synthesis or reduce metabolic instability.
Q & A
Q. Basic
- 1H/13C NMR : Assigns substituent positions (e.g., chlorophenyl δ 7.2–7.5 ppm, furan protons δ 6.3–7.4 ppm, morpholine CH₂ δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds observed in analogous chloroacetamides) .
- HRMS : Confirms molecular formula (C₁₉H₂₂ClN₂O₃) with <2 ppm accuracy .
How can researchers address low yields in the final amide coupling step due to steric hindrance from the morpholinoethyl group?
Q. Advanced
- Activation reagents : Replace DCC with HATU/HOAt to reduce steric bulk .
- Solvent optimization : Use DMSO/DMF to enhance solubility .
- Temperature modulation : Conduct reactions at 0–5°C to minimize decomposition .
Reported yield improvements: 40% → >65% in analogous systems .
What strategies are recommended for evaluating in vitro biological activity while minimizing non-specific binding from the lipophilic chlorophenyl group?
Q. Advanced
- Solubility enhancement : Use β-cyclodextrin co-solvents (DMSO ≤0.1% v/v) .
- Control experiments : Compare activity of parent acetamide (without chlorophenyl) to isolate target effects .
- SPR assays : Quantify binding kinetics (KD) to differentiate specific interactions .
How should researchers reconcile contradictory reports about this compound's metabolic stability in hepatic microsomes?
Q. Data Contradiction Analysis
- Standardized protocols : Use 1 mg/mL microsomal protein with NADPH regeneration .
- LC-HRMS metabolomics : Identify phase I/II metabolites (e.g., furan oxidation, morpholine N-demethylation) .
- Species-specific correlations : Compare human (CYP2C9) vs. rodent (CYP3A4) metabolic profiles .
What computational approaches are suitable for predicting the binding mode to neurological targets (e.g., sigma receptors)?
Q. Advanced
- Molecular docking : Use AutoDock Vina with sigma-1 receptor structures (PDB: 5HK1) .
- MD simulations : Simulate 100-ns trajectories in lipid bilayers to assess morpholinoethyl stability .
- MM-PBSA : Calculate binding free energies (ΔG) correlated with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
